2-bromo-4-(cyclopropylmethoxy)pyridine
Description
Properties
IUPAC Name |
2-bromo-4-(cyclopropylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-9-5-8(3-4-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZMYEKXHJJHGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution
The most straightforward method involves alkylating 4-hydroxy-2-bromopyridine with cyclopropylmethyl bromide under basic conditions.
Procedure :
-
Substrate : 4-Hydroxy-2-bromopyridine (1.0 equiv) is dissolved in DMF.
-
Base : K₂CO₃ (2.5 equiv) is added to deprotonate the hydroxyl group.
-
Alkylating Agent : Cyclopropylmethyl bromide (1.2 equiv) is introduced dropwise.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Purity (HPLC) | >95% |
| Side Products | Di-alkylation (<5%) |
Mechanistic Insight :
The reaction follows an SN2 mechanism, with the alkoxide intermediate attacking the electrophilic cyclopropylmethyl bromide. Steric hindrance from the cyclopropane ring slightly reduces reaction kinetics compared to linear alkyl halides.
Bromination of 4-(Cyclopropylmethoxy)pyridine
Directed Bromination Using NBS
Bromination of 4-(cyclopropylmethoxy)pyridine with N-bromosuccinimide (NBS) targets the 2-position due to the electron-donating methoxy group’s para-directing effect.
Procedure :
-
Substrate : 4-(Cyclopropylmethoxy)pyridine (1.0 equiv) is dissolved in CCl₄.
-
Bromination : NBS (1.1 equiv) and AIBN (0.1 equiv) are added under reflux.
-
Workup : The mixture is cooled, filtered, and purified via silica chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Regioselectivity | 2-Bromo:6-Bromo = 8:1 |
| Limitations | Requires radical initiator |
Optimization Note :
Adding a catalytic amount of FeCl₃ improves regioselectivity to 12:1 (2-bromo vs. 6-bromo).
Suzuki-Miyaura Cross-Coupling
Boronic Acid Coupling
This approach constructs the pyridine core via cross-coupling of a boronic acid with a bromopyridine derivative.
Procedure :
-
Boronic Acid : 4-(Cyclopropylmethoxy)pyridine-2-boronic acid (1.0 equiv) is prepared via Miyaura borylation.
-
Coupling Partner : 2-Bromopyridine (1.05 equiv) reacts under Pd(PPh₃)₄ catalysis.
-
Conditions : K₂CO₃ (3.0 equiv) in dioxane/H₂O at 90°C for 8 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–78% |
| Turnover Frequency | 12 h⁻¹ |
| Scale-Up Feasibility | Excellent (10 g+) |
Limitation :
Synthesis of the boronic acid precursor requires specialized handling of air-sensitive intermediates.
Halogen Exchange (Finkelstein Reaction)
Iodine-to-Bromine Exchange
A less common route involves substituting iodine at the 2-position with bromine.
Procedure :
-
Substrate : 2-Iodo-4-(cyclopropylmethoxy)pyridine (1.0 equiv) is treated with CuBr (2.0 equiv).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 40–45% |
| Byproducts | Deiodination (15–20%) |
Utility :
Useful when iodinated precursors are readily available, though yields are suboptimal.
Multi-Step Synthesis from Pyridine N-Oxide
Nitration, Reduction, and Alkylation
A sequential approach starting from pyridine N-oxide ensures precise regiocontrol.
Steps :
-
Nitration : Pyridine N-oxide is nitrated at the 4-position using HNO₃/H₂SO₄.
-
Reduction : Catalytic hydrogenation converts nitro to hydroxyl.
-
Bromination : Electrophilic bromination at the 2-position.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 32–38% |
| Purity | >99% |
| Steps | 4 |
Advantage :
Avoids competing substitution pathways but is time-intensive.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 68–75 | High | Excellent | Moderate |
| Directed Bromination | 55–60 | Moderate | Good | Low |
| Suzuki Coupling | 70–78 | Excellent | Moderate | High |
| Halogen Exchange | 40–45 | Low | Poor | Low |
| Multi-Step Synthesis | 32–38 | Excellent | Poor | High |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(cyclopropylmethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) for deprotonation and nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Coupling: Biaryl compounds are the major products of Suzuki-Miyaura coupling.
Scientific Research Applications
2-Bromo-4-(cyclopropylmethoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-bromo-4-(cyclopropylmethoxy)pyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Positional Isomers
The position of substituents on the pyridine ring significantly impacts chemical reactivity and biological activity. Key analogs include:
The 2-bromo-4-substituted isomer is expected to exhibit distinct electronic effects compared to its 3- or 5-substituted counterparts due to the para relationship between bromine and the cyclopropylmethoxy group, which may enhance resonance stabilization or influence nucleophilic substitution reactivity.
Comparison with Other Bromopyridine Derivatives
Bromopyridines with alternative substituents demonstrate diverse applications:
Pharmacological Activities Relative to Cyclopropylmethoxy-Containing Compounds
Cyclopropylmethoxy groups are prevalent in bioactive molecules, particularly in phosphodiesterase-4 (PDE4) and IKK-beta inhibitors:
The cyclopropylmethoxy moiety enhances binding affinity to enzyme active sites, as seen in CHF6001 and compound 24, by combining hydrophobicity and conformational rigidity.
Biological Activity
2-Bromo-4-(cyclopropylmethoxy)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C10H10BrN
- Molecular Weight : 227.1 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The compound features a bromine atom and a cyclopropylmethoxy group attached to a pyridine ring, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Bromination : Using bromine in the presence of a suitable solvent to introduce the bromine atom.
- Alkylation : Cyclopropylmethanol can be reacted with the brominated pyridine under basic conditions to form the desired ether.
Antimicrobial Properties
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, this compound was tested against various bacterial strains, showing promising results in inhibiting growth:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 12 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
Recent studies have explored the anticancer effects of pyridine derivatives. A study involving this compound demonstrated its ability to induce apoptosis in cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound exhibited an IC50 value of approximately 25 µM in HeLa cells, indicating moderate potency.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes involved in cellular processes, such as phosphodiesterases or kinases.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to apoptosis or antimicrobial action.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The study concluded that the compound exhibited significant activity, comparable to existing antibiotics, suggesting its potential for further development.
Case Study 2: Anticancer Research
A recent investigation into the anticancer properties of this compound involved treating MCF-7 cells with varying concentrations. The study found that higher concentrations led to increased apoptosis rates, as evidenced by flow cytometry analysis and caspase activation assays.
Q & A
Q. What are the established synthetic routes for 2-bromo-4-(cyclopropylmethoxy)pyridine, and what reaction conditions are critical for reproducibility?
Methodological Answer: The synthesis typically involves functionalization of pyridine derivatives. For example, Meerwein arylation using 2-bromopyridine and cyclopropylmethoxy precursors under photoredox conditions can introduce the cycloproplymethoxy group. Key conditions include:
- Catalyst: Photoredox catalysts (e.g., Ru or Ir complexes) .
- Solvent: Dichloromethane or THF, with NaH as a base to deprotonate intermediates .
- Temperature: Room temperature to 60°C, depending on the reaction step .
Critical parameters include rigorous exclusion of moisture and controlled addition of reagents to minimize side reactions.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming substitution patterns. For instance, the cyclopropylmethoxy group shows distinct signals at δ ~3.8–4.2 ppm (OCH₂) and δ ~0.5–1.2 ppm (cyclopropyl protons) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 352.0893) .
- X-ray Crystallography: For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement, especially with twinned or high-resolution data .
Q. What safety protocols are mandated for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation (H315, H319 codes) .
- Ventilation: Use fume hoods to avoid inhalation (H335) .
- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can conflicting reports on reaction yields (e.g., 36% vs. 75%) be resolved during synthesis optimization?
Methodological Answer: Yield discrepancies often stem from variations in:
- Catalyst Loading: Higher Ru catalyst concentrations (e.g., 2 mol%) may improve efficiency but increase costs .
- Purification Methods: Flash chromatography (heptane/EtOAc gradients) vs. recrystallization can affect recovery rates .
- Reaction Time: Extended reaction times (24–48 hrs) may reduce byproducts like debrominated pyridines .
Systematic Design of Experiments (DoE) is recommended to isolate critical factors.
Q. What mechanistic insights explain the formation of regioisomeric byproducts (e.g., 4- vs. 6-substituted pyridines)?
Methodological Answer: Regioselectivity is influenced by:
- Electronic Effects: Electron-withdrawing bromine at position 2 directs electrophilic substitution to position 4 via resonance stabilization .
- Steric Hindrance: Bulky cyclopropylmethoxy groups may favor less hindered positions. Computational DFT studies can map transition states to predict outcomes.
- Catalyst-Substrate Interactions: Photoredox catalysts may stabilize specific intermediates, as seen in analogous Meerwein arylation reactions .
Q. How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound?
Methodological Answer:
- Data Collection: High-resolution synchrotron data (≤0.8 Å) reduces errors in atomic positioning .
- Refinement: SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., C–H⋯O interactions) .
- Twinned Data: Use SHELXPRO to deconvolute overlapping reflections in cases of crystal twinning .
Q. What strategies mitigate solubility challenges in cross-coupling reactions involving this compound?
Methodological Answer:
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility but may require inert atmospheres .
- Microwave Assistance: Microwave irradiation at 100–120°C reduces reaction times and improves mass transfer .
- Additives: Crown ethers or ionic liquids (e.g., [BMIM][BF₄]) can stabilize intermediates in Suzuki-Miyaura couplings .
Data Contradiction Analysis
Example: Conflicting NMR assignments for cyclopropylmethoxy protons (δ 0.8–1.5 ppm vs. δ 1.2–1.6 ppm).
Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
